Disodium;2-oct-1-enylbutanedioate
Description
Disodium;2-oct-1-enylbutanedioate is an amphoteric surfactant and chelating agent characterized by a branched alkenyl chain (oct-1-enyl) attached to a butanedioate backbone. This structure confers unique solubility and surface-active properties, making it suitable for applications in cosmetics, detergents, and industrial formulations. The compound’s dual sodium carboxylate groups enhance water solubility, while the hydrophobic octenyl chain contributes to micelle formation and interfacial activity .
Properties
CAS No. |
54163-66-5 |
|---|---|
Molecular Formula |
C12H18Na2O4 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
disodium;2-oct-1-enylbutanedioate |
InChI |
InChI=1S/C12H20O4.2Na/c1-2-3-4-5-6-7-8-10(12(15)16)9-11(13)14;;/h7-8,10H,2-6,9H2,1H3,(H,13,14)(H,15,16);;/q;2*+1/p-2 |
InChI Key |
VTTZNHFOGZURNY-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC=CC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
physical_description |
Liquid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Disodium;2-oct-1-enylbutanedioate with three structurally related sodium-based surfactants: Disodium Cocoamphodiacetate, Disodium Mono(2-ethylhexyl) Sulfosuccinate, and Disodium Octylphosphonate. Key differences in functional groups, solubility, applications, and regulatory profiles are highlighted.
Table 1: Structural and Functional Comparison
Table 2: Key Chemical and Regulatory Properties
Research Findings and Functional Differentiation
Surface Activity :
- This compound’s unsaturated octenyl chain likely enhances its emulsification efficiency compared to saturated analogs like disodium octylphosphonate. However, it may exhibit lower foam stability than disodium cocoamphodiacetate, which has a coconut-derived alkyl chain optimized for foam boosting .
Chelation Capacity :
- The butanedioate (succinate) backbone provides moderate chelation for divalent cations (e.g., Ca²⁺, Mg²⁺), comparable to sulfosuccinates but weaker than phosphonates like disodium octylphosphonate, which exhibit stronger binding to heavy metals .
Biodegradability :
- Linear alkyl chains (e.g., in disodium octylphosphonate) are generally more biodegradable than branched or unsaturated chains. The oct-1-enyl group in this compound may slow degradation, necessitating formulation adjustments for eco-friendly products .
Safety Profiles: While disodium cocoamphodiacetate is widely accepted in cosmetics (CIR safety assessment), the octenyl variant lacks specific toxicological data.
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